Acremoxanthone C
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Overview
Description
Acremoxanthone C is a xanthone-anthraquinone heterodimer isolated from an unidentified fungus of the order Hypocreales.
Preparation Methods
Acremoxanthone C is typically isolated through bioactivity-directed fractionation of fungal extracts. The fungus is cultured, and the extract is subjected to various chromatographic techniques to isolate the compound. The absolute configuration of this compound was established using extensive nuclear magnetic resonance spectroscopy and molecular modeling calculations .
Chemical Reactions Analysis
Acremoxanthone C undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Acremoxanthone C has several scientific research applications:
Chemistry: It is used as a model compound to study the synthesis and reactivity of xanthone-anthraquinone heterodimers.
Biology: It is used to study the biological activities of fungal metabolites.
Medicine: It has shown potential as an anticancer agent due to its cytotoxic properties.
Industry: It is used in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
Acremoxanthone C exerts its effects by inhibiting calmodulin, a protein that plays a crucial role in various cellular processes. The compound binds to calmodulin with high affinity, disrupting its normal function and leading to cytotoxic effects. This mechanism makes this compound a promising candidate for anticancer research .
Comparison with Similar Compounds
Acremoxanthone C is similar to other xanthone-anthraquinone heterodimers such as acremoxanthone D, acremonidin A, and acremonidin C. this compound is unique due to its specific configuration and high affinity for calmodulin. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C33H26O12 |
---|---|
Molecular Weight |
614.5 g/mol |
IUPAC Name |
methyl (1R,12R,13R,17S,27S)-27-acetyloxy-5,7,12,20,22-pentahydroxy-24-methyl-9,18-dioxo-14-oxaheptacyclo[15.10.2.01,19.03,16.06,15.08,13.021,26]nonacosa-3,5,7,10,15,19,21(26),22,24,28-decaene-13-carboxylate |
InChI |
InChI=1S/C33H26O12/c1-12-8-16-22(18(36)9-12)27(40)25-26(39)15-6-7-32(25,30(16)44-13(2)34)11-14-10-19(37)23-28(41)24-17(35)4-5-20(38)33(24,31(42)43-3)45-29(23)21(14)15/h4-10,15,20,30,36-38,40-41H,11H2,1-3H3/t15-,20+,30-,32-,33-/m0/s1 |
InChI Key |
SEXJNEQGMNZHOO-UAZACNSMSA-N |
Isomeric SMILES |
CC1=CC2=C(C(=C1)O)C(=C3C(=O)[C@H]4C=C[C@]3([C@H]2OC(=O)C)CC5=CC(=C6C(=C7C(=O)C=C[C@H]([C@@]7(OC6=C45)C(=O)OC)O)O)O)O |
Canonical SMILES |
CC1=CC2=C(C(=C1)O)C(=C3C(=O)C4C=CC3(C2OC(=O)C)CC5=CC(=C6C(=C7C(=O)C=CC(C7(OC6=C45)C(=O)OC)O)O)O)O |
Origin of Product |
United States |
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